

Application Notes: Fluorescence Detection of Ethoxyquin in Animal Feeds

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Compound of Interest

Compound Name: Ethoxyquin

Cat. No.: B3427987

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Introduction

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant widely utilized in animal feeds to prevent the oxidative degradation of fats, oils, and fat-soluble vitamins.[1][2][3] Its use, however, is regulated due to potential residues in animal-derived food products and concerns about its safety.[3][4][5] Consequently, sensitive and reliable analytical methods are crucial for monitoring **ethoxyquin** levels in feeds to ensure compliance with regulatory limits and safeguard animal and human health. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a highly specific, sensitive, and widely adopted method for the quantification of **ethoxyquin** in various feed matrices.[1][2][6][7] This application note provides a detailed protocol for the determination of **ethoxyquin** in animal feeds using HPLC-FLD, based on established and validated methodologies.

Principle of the Method

The method involves the extraction of **ethoxyquin** from the feed sample using an organic solvent, typically acetonitrile.[1][2] The extract is then separated using reversed-phase HPLC on a C18 column. **Ethoxyquin** is a naturally fluorescent molecule, and its detection is achieved by a fluorescence detector set at specific excitation and emission wavelengths, which provides high sensitivity and selectivity.[8] Quantification is performed by comparing the peak area of **ethoxyquin** in the sample to that of known standards.

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or deionized)
- Chemicals: **Ethoxyquin** standard (>98% purity), Ammonium acetate, Butylated hydroxytoluene (BHT)
- Solid Phase Extraction (SPE) Cartridges (Optional Cleanup): Octadecylsilanized (C18) silica gel cartridges.[\[9\]](#)
- Sample Extraction Solution: Acetonitrile.
- Mobile Phase: Prepare by mixing ammonium acetate buffer and acetonitrile. A common composition is acetonitrile and 0.01M ammonium acetate buffer (e.g., 80:20, v/v).[\[7\]](#)[\[10\]](#)
- Standard Stock Solution: Accurately weigh and dissolve **ethoxyquin** standard in acetonitrile to prepare a stock solution (e.g., 100 µg/mL). Protect from light and store at 4°C.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 0.05 - 2.0 µg/mL).

Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with:
 - Degasser
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Oven
- Fluorescence Detector (FLD)
- HPLC Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Data Acquisition and Processing Software
- Analytical Balance
- Centrifuge
- Vortex Mixer
- Syringe Filters: 0.45 μ m, compatible with acetonitrile.

Sample Preparation (Extraction)

- Grinding: Grind the feed sample to a fine, homogeneous powder.
- Weighing: Accurately weigh 5-10 g of the homogenized sample into a centrifuge tube.
- Extraction: Add 20-50 mL of acetonitrile to the centrifuge tube. For samples with high-fat content, the addition of an antioxidant like BHT to the extraction solvent can prevent **ethoxyquin** degradation.[\[9\]](#)
- Homogenization: Vortex the mixture for 1-2 minutes and/or sonicate for 10-15 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.
- Collection: Carefully transfer the supernatant (acetonitrile extract) to a clean collection tube.
- Re-extraction (Optional but Recommended): Repeat the extraction step (steps 3-6) on the pellet with a fresh portion of acetonitrile to improve recovery. Combine the supernatants.
- Volume Adjustment: Adjust the final volume of the combined extracts to a known volume with acetonitrile.
- Filtration: Filter an aliquot of the final extract through a 0.45 μ m syringe filter into an HPLC vial prior to injection.

HPLC-FLD Analysis

- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer (e.g., 80:20, v/v).[\[1\]](#)[\[7\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 40°C.[\[9\]](#)
 - Injection Volume: 5-20 µL.
- Fluorescence Detector Settings:
 - Excitation Wavelength (λ_{ex}): 360 - 370 nm.[\[6\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#)
 - Emission Wavelength (λ_{em}): 415 - 440 nm.[\[7\]](#)[\[11\]](#)[\[12\]](#)

Calibration and Quantification

- Calibration Curve: Inject the series of working standard solutions into the HPLC system.
- Linearity: Plot the peak area of the **ethoxyquin** standard against its concentration to generate a calibration curve. A linear regression should be applied, and the correlation coefficient (r^2) should be >0.995.
- Sample Analysis: Inject the prepared sample extracts into the HPLC system.
- Quantification: Determine the concentration of **ethoxyquin** in the sample extracts from the calibration curve using the peak area obtained.
- Calculation: Calculate the final concentration of **ethoxyquin** in the original feed sample using the following formula:

$$\text{Ethoxyquin (mg/kg)} = (C \times V \times D) / W$$

Where:

- C = Concentration from the calibration curve ($\mu\text{g/mL}$)
- V = Final volume of the extract (mL)
- D = Dilution factor (if any)
- W = Weight of the sample (g)

Data Presentation

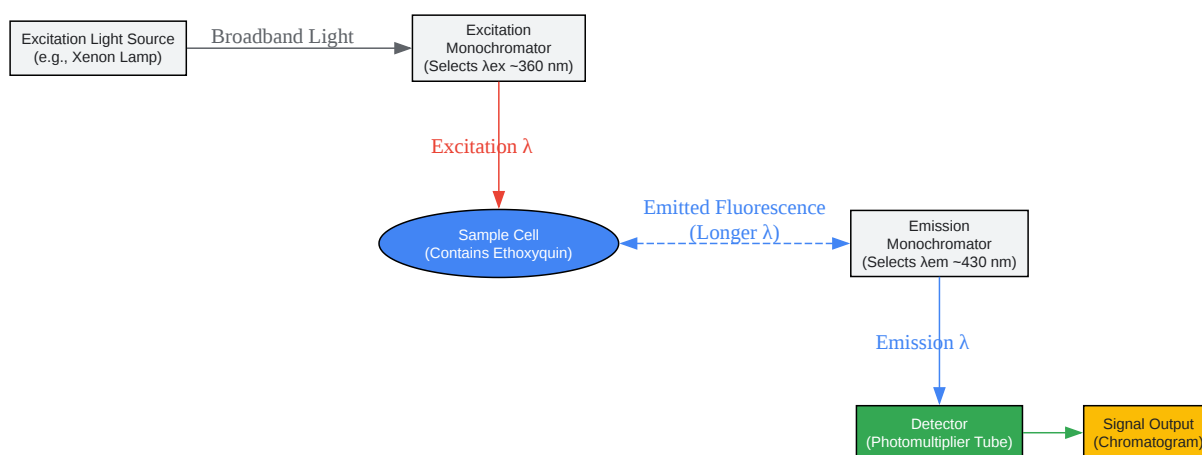
The performance of the fluorescence detection method for **ethoxyquin** can be summarized by several key parameters. The following table consolidates data from various studies to provide a comparative overview.

Parameter	Method	Matrix	Value	Reference
Limit of Detection (LOD)	HPLC-FLD	Shrimp	1.5 µg/kg	[11]
HPLC-FLD	Fish Feed	3 µg/kg	[7]	
Limit of Quantification (LOQ)	HPLC-FLD	Animal-derived food products	0.01 µg/g (10 µg/kg)	[11][12]
HPLC-FLD	Fish Feed	10 µg/kg	[7]	
LC-MS/MS	Complex Feed Additives	10 µg/kg	[5]	
Recovery	HPLC-FLD	Food products (cattle, pig, chicken, salmon)	> 71.0%	[11][12]
HPLC-FLD	Shrimp (spiked at 5.0-50.0 µg/kg)	91-97%	[11]	
HPLC-FLD	Fish Feed	78.8% - 101%	[7]	
Linearity Range	HPLC-FLD	Shrimp	0.5 - 8.0 µg/kg	[11]
HPLC-FLD	Fish Feed	0.005 - 2 µg/mL	[7]	
Relative Standard Deviation (RSD)	HPLC-FLD	Standard solution (0.1 µg/mL)	1.12%	[11][12]
HPLC-FLD	Shrimp samples	4.09 - 6.61%	[11]	
HPLC-FLD	Fish Feed (intra- and inter-day)	< 15%	[7]	
AOAC 996.13	Pet food, meat meal	Repeatability: 4.5 - 32%	[2][6]	
AOAC 996.13	Pet food, meat meal	Reproducibility: 4.5 - 55%	[2]	

Visualizations

Principle of Fluorescence Detection for Ethoxyquin

The following diagram illustrates the fundamental principle of fluorescence that enables the detection of **ethoxyquin**.

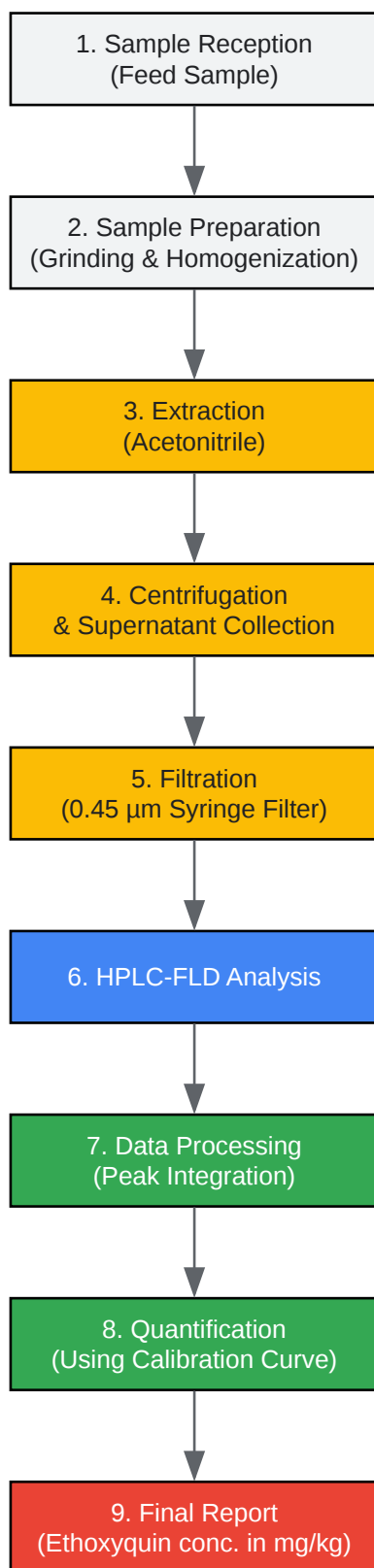


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Caption: Principle of fluorescence detection for **ethoxyquin** analysis.

Experimental Workflow for Ethoxyquin Analysis in Feeds

The diagram below outlines the complete experimental workflow from sample reception to final data analysis.



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Caption: Experimental workflow for **ethoxyquin** analysis in feeds.

Conclusion

The HPLC method with fluorescence detection offers a robust, sensitive, and specific approach for the routine analysis of **ethoxyquin** in animal feeds. The protocol described herein, based on the widely accepted AOAC Official Method 996.13 and other validated studies, provides a reliable framework for laboratories involved in feed quality control and regulatory monitoring.[6] Proper sample preparation and adherence to optimized chromatographic conditions are critical for achieving accurate and reproducible results. The high sensitivity of the fluorescence detector allows for the quantification of **ethoxyquin** at levels well below the maximum residue limits established by regulatory agencies.

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